molecular formula C16H13Cl2NO B11023254 (2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11023254
M. Wt: 306.2 g/mol
InChI Key: PYYSMUJPGSNBND-UHFFFAOYSA-N
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Description

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 2,6-dichlorobenzoyl group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atoms in the 2,6-dichlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted benzoyl derivatives.

Scientific Research Applications

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichlorobenzoic acid
  • 2,6-dichlorobenzonitrile
  • 2,6-dichlorobenzoyl chloride

Uniqueness

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H13Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2

InChI Key

PYYSMUJPGSNBND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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